An In-depth Technical Guide to the Chemical Properties and Biological Significance of N-Boc-6-methyl-L-tryptophan
An In-depth Technical Guide to the Chemical Properties and Biological Significance of N-Boc-6-methyl-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of N-Boc-6-methyl-L-tryptophan. Given the limited direct experimental data for this specific derivative, this document compiles information from closely related analogs, namely N-Boc-L-tryptophan, 6-methyl-L-tryptophan, and other protected tryptophan derivatives, to offer a predictive and practical resource for researchers.
Core Chemical Properties
| Property | Inferred Value for N-Boc-6-methyl-L-tryptophan | Data from Related Compounds |
| Molecular Formula | C₁₇H₂₂N₂O₄ | N-Boc-L-tryptophan: C₁₆H₂₀N₂O₄[1][2] |
| Molecular Weight | 318.37 g/mol | N-Boc-L-tryptophan: 304.34 g/mol [2] |
| Appearance | White to off-white solid | N-Boc-L-tryptophan is a white to off-white granular powder[3]. |
| Melting Point | Likely in the range of 130-160 °C (with decomposition) | N-Boc-L-tryptophan has a melting point of approximately 136 °C (dec.)[3][4]. N-Boc-1-Boc-L-tryptophan has a melting point of 158-160°C[5]. |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents; less soluble in water. | N-Boc-L-tryptophan is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[3][6]. |
| Optical Rotation | Expected to have a negative specific rotation in DMF. | N-Boc-L-tryptophan has a specific rotation of [α]20/D of approximately -20° (c=1 in DMF)[4]. |
Synthesis and Experimental Protocols
The synthesis of N-Boc-6-methyl-L-tryptophan can be achieved through the standard and widely used procedure for the N-Boc protection of amino acids, starting from 6-methyl-L-tryptophan.
Proposed Synthesis of N-Boc-6-methyl-L-tryptophan
Reaction: Protection of the alpha-amino group of 6-methyl-L-tryptophan using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Experimental Protocol:
-
Dissolution: Dissolve 6-methyl-L-tryptophan (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Basification: Add 1 M sodium hydroxide (NaOH) solution (2.0 eq.) to the mixture and stir until the amino acid is fully dissolved.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) dissolved in dioxane.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using a 1 M hydrochloric acid (HCl) solution.
-
A white precipitate of N-Boc-6-methyl-L-tryptophan should form.
-
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Boc-6-methyl-L-tryptophan as a white solid. A similar procedure is used for the synthesis of N-Boc-L-tryptophan[7].
Caption: Synthesis workflow for N-Boc-6-methyl-L-tryptophan.
Spectral Data (Inferred)
Predicting the exact spectral data requires computational modeling or experimental analysis. However, the characteristic signals in ¹H NMR, ¹³C NMR, and mass spectrometry can be anticipated based on the known spectra of N-Boc-L-tryptophan and the presence of the additional methyl group.
-
¹H NMR: The spectrum is expected to show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the tryptophan indole ring protons, the alpha- and beta-protons of the amino acid backbone, and a singlet for the 6-methyl group on the indole ring (likely in the aromatic region, slightly downfield from typical methyl signals).
-
¹³C NMR: The spectrum will display signals for the carbonyl carbons of the Boc group and the carboxylic acid, carbons of the tert-butyl group, the indole ring carbons (with the C6 carbon showing a shift due to the methyl substituent), and the alpha and beta carbons of the amino acid backbone.
-
Mass Spectrometry: The expected [M+H]⁺ ion for N-Boc-6-methyl-L-tryptophan (C₁₇H₂₂N₂O₄) would be approximately 319.16.
Biological Context and Signaling Pathways
Tryptophan and its derivatives are crucial molecules in various biological pathways, most notably the kynurenine and serotonin pathways. Methylated tryptophan analogs, including 6-methyl-tryptophan, are of significant interest to researchers for their potential to modulate these pathways, particularly through the inhibition of the enzyme Indoleamine 2,3-dioxygenase (IDO1).
IDO1 is a key enzyme in the kynurenine pathway that catabolizes tryptophan.[8][9] In the context of cancer, tumor cells can overexpress IDO1 to create an immunosuppressive microenvironment by depleting local tryptophan levels and producing immunosuppressive kynurenine metabolites.[10][11] This leads to the inhibition of T-cell proliferation and function, allowing the tumor to evade the immune system.[11] Therefore, inhibitors of IDO1 are actively being investigated as potential cancer immunotherapeutics.
Methylated tryptophan derivatives have been shown to act as competitive inhibitors of IDO1. The N-Boc protecting group in N-Boc-6-methyl-L-tryptophan would likely need to be removed in vivo for the molecule to exert its inhibitory effect on IDO1, making it a potential prodrug.
Caption: The IDO1 signaling pathway in tryptophan metabolism and its inhibition.
Key Experimental Protocol: IDO1 Inhibition Assay
To evaluate the biological activity of N-Boc-6-methyl-L-tryptophan (or its deprotected form, 6-methyl-L-tryptophan) as an IDO1 inhibitor, a cell-based assay is crucial. The following protocol is adapted from established methods for screening IDO1 inhibitors.[12]
Cell-Based IDO1 Activity Assay
Objective: To measure the inhibition of IDO1 activity in cells treated with the test compound.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Recombinant human interferon-gamma (IFN-γ).
-
Test compound (N-Boc-6-methyl-L-tryptophan, dissolved in a suitable solvent like DMSO).
-
Positive control IDO1 inhibitor (e.g., epacadostat).
-
Trichloroacetic acid (TCA).
-
Reagents for kynurenine detection.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the SK-OV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[12]
-
IDO1 Induction: The following day, add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce the expression of the IDO1 enzyme. Incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the conditioned medium from each well.[12]
-
Add 10 µL of 6.1 N TCA to each sample to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.[12]
-
Incubate the plate at 50°C for 30 minutes.[12]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate and add the kynurenine detection reagent.
-
After a color development step (typically around 10 minutes at room temperature), measure the absorbance at 480 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of IDO1 inhibition against the compound concentration.
-
This guide provides a foundational understanding of N-Boc-6-methyl-L-tryptophan for researchers. While direct experimental data is sparse, the provided information, based on closely related compounds, offers a strong starting point for synthesis, characterization, and biological evaluation. Further experimental validation of the inferred properties is highly recommended.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Boc-Trp-OH ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 3. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5 [chemicalbook.com]
- 4. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]
- 5. H62542.06 [thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
